Lipophilicity Differentiation: XLogP3 Comparison Between 5-Chloro-4-methylpentanoic Acid and Non-Chlorinated 4-Methylpentanoic Acid
5-Chloro-4-methylpentanoic acid exhibits a calculated XLogP3 value of 1.5, representing a moderate lipophilicity profile that balances aqueous solubility with organic phase partitioning [1]. In contrast, the non-chlorinated analog 4-methylpentanoic acid (isocaproic acid, CAS 646-07-1) lacks the electronegative chlorine substituent, resulting in a lower lipophilicity with a logP value of 1.51 reported by some sources and 1.66 by others, but consistently distinct in its chromatographic behavior and solvent partitioning characteristics compared to the chlorinated derivative [2]. The presence of the C5 chlorine in the target compound introduces a permanent dipole and increased molecular polarizability absent in the non-halogenated analog, directly impacting reverse-phase HPLC retention times and extraction efficiency in liquid-liquid separations.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-Methylpentanoic acid (logP = 1.51–1.66) |
| Quantified Difference | Comparable XLogP3 values but distinct chromatographic behavior due to chlorine-induced polarity differences |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparative values derived from cross-database aggregation |
Why This Matters
Lipophilicity differences mandate distinct chromatographic purification methods and solvent extraction protocols; substituting one compound for the other without method adjustment compromises isolation yield and purity.
- [1] PubChem. 5-Chloro-4-methylpentanoic acid. PubChem CID 87203724. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Methylpentanoic acid. PubChem CID 10646. National Center for Biotechnology Information. View Source
